5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one
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Overview
Description
5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexene and is characterized by the presence of an isopropoxy group and two methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where a 1,3-dicarbonyl compound reacts with an aldehyde in the presence of a base catalyst . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as silica-diphenic acid have been employed to facilitate the reaction and enhance the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-one: This compound is similar in structure but lacks the isopropoxy group.
2,2’-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one): This compound features additional arylmethylene and hydroxy groups.
Uniqueness
5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
100052-60-6 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5,5-dimethyl-3-propan-2-yloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(2)13-10-5-9(12)6-11(3,4)7-10/h5,8H,6-7H2,1-4H3 |
InChI Key |
ZYWZJNJHIGBNMC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC(=O)CC(C1)(C)C |
Canonical SMILES |
CC(C)OC1=CC(=O)CC(C1)(C)C |
Synonyms |
2-Cyclohexen-1-one,5,5-dimethyl-3-(1-methylethoxy)-(9CI) |
Origin of Product |
United States |
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